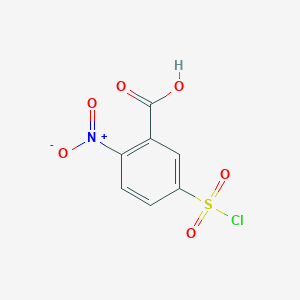

5-(Chlorosulfonyl)-2-nitrobenzoic acid

Description

Contextualization within Halogenated and Sulfonated Aromatic Carboxylic Acids Research

The study of 5-(Chlorosulfonyl)-2-nitrobenzoic acid is situated within the broader field of halogenated and sulfonated aromatic carboxylic acids. These classes of compounds are fundamental in synthetic chemistry due to the reactivity imparted by the electron-withdrawing nature of halide and sulfonyl groups. researchgate.net The direct sulfonation of aromatic hydrocarbons and their halogen derivatives is a common method to produce these intermediates. researchgate.net

Aromatic carboxylic acids that contain halogens and nitro groups, such as 2-chloro-5-nitrobenzoic acid and 5-chloro-2-nitrobenzoic acid, are well-established precursors in the production of dyes, pigments, and pharmaceuticals. chemicalland21.comchemicalbook.com The presence of these groups on the aromatic ring allows for a variety of chemical transformations. For instance, halodecarboxylation can provide access to aryl halides that may be difficult to obtain through direct aromatic halogenation, offering alternative regioisomers. acs.org The inclusion of a sulfonyl halide group, as seen in this compound, further expands this synthetic utility, making it a highly versatile intermediate. acs.org

Significance of Multifunctionalized Benzoic Acid Derivatives in Synthetic Strategy

The strategic advantage of using multifunctionalized benzoic acid derivatives like this compound lies in the differential reactivity of its functional groups. This allows for selective, stepwise reactions to build complex molecules, a core principle in advanced organic synthesis. Benzoic acid and its derivatives are recognized as crucial scaffolds and building blocks for a vast range of chemicals, from pharmaceuticals to plasticizers. annexechem.compreprints.orgresearchgate.net

Each functional group on this compound offers a distinct reaction pathway:

The carboxylic acid group can readily undergo esterification or amidation to form corresponding esters and amides. annexechem.com It is also a key feature in creating aryl halides through decarboxylative halogenation reactions. princeton.edu

The chlorosulfonyl group is highly reactive and is primarily used to form sulfonamides by reacting with primary or secondary amines. It can also be hydrolyzed to the corresponding sulfonic acid. acs.org

The nitro group is a versatile functional group that can be reduced to an amino group, which can then participate in a wide array of subsequent reactions, such as diazotization or acylation. Nitro compounds are valuable intermediates in the synthesis of dyes and explosives. chemicalland21.com

The presence of these three groups in a single molecule allows synthetic chemists to perform a sequence of transformations with high regioselectivity, thereby constructing intricate molecular frameworks from a relatively simple starting material.

| Functional Group | Primary Reaction Type | Resulting Structure |

|---|---|---|

| Carboxylic Acid (-COOH) | Amidation / Esterification | Amide / Ester |

| Chlorosulfonyl (-SO₂Cl) | Sulfonamidation | Sulfonamide |

| Nitro (-NO₂) | Reduction | Amine |

Overview of Research Trajectories for the Chemical Compound

The primary research trajectory for this compound is its application as a versatile building block in discovery chemistry, particularly for the synthesis of novel bioactive compounds and functional materials. The ability to selectively modify its three functional groups allows for the creation of diverse chemical libraries.

Research involving structurally similar compounds highlights this potential. For example, derivatives of benzoic acid are investigated for their potential as anticancer agents, serving as a scaffold for new chemical entities. preprints.orgnih.gov The synthesis of various quinazolinone derivatives from substituted benzoic acids has been explored for their biological activities. chemicalbook.com This indicates a strong precedent for using multifunctional benzoic acids in medicinal chemistry research.

Given its array of reactive sites, this compound is an ideal starting material for generating libraries of complex molecules. Researchers can systematically introduce a variety of substituents at the carboxylic acid, chlorosulfonyl, and nitro group positions. These libraries can then be screened for biological activity, leading to the discovery of new therapeutic agents or probes for chemical biology. Furthermore, its derivatives could find applications in materials science for the development of new polymers, dyes, or other functional materials.

Structure

3D Structure

Properties

IUPAC Name |

5-chlorosulfonyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO6S/c8-16(14,15)4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSINPMWETVUGBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98555-64-7 | |

| Record name | 5-(chlorosulfonyl)-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chlorosulfonyl 2 Nitrobenzoic Acid

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 5-(Chlorosulfonyl)-2-nitrobenzoic acid suggests a logical disconnection strategy. The target molecule can be conceptually disassembled to identify plausible starting materials and synthetic transformations. The most direct approach involves two key disconnections corresponding to the two primary functionalization reactions: chlorosulfonation and nitration.

The final synthetic step is logically the introduction of the chlorosulfonyl group. This leads to the identification of 2-nitrobenzoic acid as the immediate precursor. This transformation, a chlorosulfonation, is a common method for introducing sulfonyl chloride groups onto an aromatic ring.

Retrosynthetic Disconnection:

(Image depicting the retrosynthetic pathway from this compound back to 2-nitrobenzoic acid and then to benzoic acid.)

(Image depicting the retrosynthetic pathway from this compound back to 2-nitrobenzoic acid and then to benzoic acid.)

Precursor Synthesis and Functionalization Strategies

The forward synthesis relies on the effective and regioselective functionalization of the benzoic acid core.

The synthesis of the key precursor, 2-nitrobenzoic acid, is typically achieved through the electrophilic nitration of benzoic acid. The carboxylic acid group is a deactivating, meta-directing group. Consequently, the direct nitration of benzoic acid with a mixture of nitric acid and sulfuric acid predominantly yields 3-nitrobenzoic acid, with smaller amounts of the ortho and para isomers. orgsyn.org

To achieve the desired 2-nitro substitution, specific strategies or alternative precursors are often employed. One approach involves the nitration of o-chlorobenzoic acid. In this case, the directing effects of the chloro and carboxyl groups lead to the formation of 2-chloro-5-nitrobenzoic acid. prepchem.comgoogle.comgoogle.com Subsequent removal of the chlorine atom would be required, adding complexity to the synthesis.

A more direct, albeit lower-yielding, method involves the careful control of nitration conditions on benzoic acid itself. While the meta product is favored, the ortho isomer is still formed and can be separated from the mixture. truman.edu The reaction is typically performed at low temperatures (below 0°C) to minimize the formation of by-products. prepchem.comgoogle.com

Table 1: Nitration of Benzoic Acid Derivatives

| Starting Material | Nitrating Agent | Key Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | Cold temperature | 3-Nitrobenzoic acid (major), 2-nitrobenzoic acid, 4-nitrobenzoic acid | orgsyn.orgtruman.edu |

| o-Chlorobenzoic Acid | 80% HNO₃ / 100% H₂SO₄ | Below 0°C, then 60°C | 2-Chloro-5-nitrobenzoic acid | prepchem.com |

This table summarizes reaction conditions for the nitration of benzoic acid and related precursors.

The introduction of the chlorosulfonyl group onto the 2-nitrobenzoic acid ring is accomplished via an electrophilic aromatic substitution, specifically chlorosulfonation. This reaction is typically carried out using chlorosulfonic acid (ClSO₃H).

In the case of 2-nitrobenzoic acid, the existing substituents direct the incoming electrophile. Both the nitro group and the carboxylic acid group are meta-directors. Therefore, they direct the incoming chlorosulfonyl group to the C5 position, which is meta to both existing groups, yielding the desired this compound. The synthesis of a similar compound, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, is achieved by reacting 2-chloro-4-nitrobenzoic acid with chlorosulfonic acid, demonstrating the viability of this transformation. nih.gov The reaction is often performed neat, using an excess of chlorosulfonic acid which also acts as the solvent. semanticscholar.org

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis and the purity of the final product, careful optimization of reaction parameters is essential.

Temperature is a critical parameter in both the nitration and chlorosulfonation steps.

Nitration: During the nitration of benzoic acid, maintaining a low temperature (e.g., below 5°C) is crucial to control the reaction rate and minimize the formation of unwanted dinitro by-products and other isomers. google.comtruman.edu Higher temperatures can lead to lower yields of the desired product. google.com

Chlorosulfonation: The temperature for chlorosulfonation reactions can vary. While some processes are run at room temperature, others may require heating to proceed at a reasonable rate. semanticscholar.orggoogle.com For instance, the synthesis of 2-methoxy-5-sulfonyl chlorobenzoic acid is optimized at 50-70°C. semanticscholar.org The optimal temperature must be determined empirically to ensure complete reaction without causing decomposition or side reactions, such as hydrolysis of the sulfonyl chloride.

The choice of solvent also plays a significant role. Many nitration reactions are carried out in concentrated sulfuric acid, which serves as both a solvent and a catalyst to generate the active nitronium ion (NO₂⁺). truman.edu Chlorosulfonation is frequently performed using an excess of chlorosulfonic acid as the solvent. semanticscholar.org In some cases, inert co-solvents like carbon tetrachloride or glacial acetic acid can be used. google.com

Precise control over the stoichiometry of the reactants is fundamental for achieving high yields and purity.

In the nitration step, the molar ratio of nitric acid to the benzoic acid precursor must be carefully controlled. Using a slight excess of nitric acid ensures complete conversion, but a large excess can increase the risk of over-nitration. researchgate.net

For chlorosulfonation, the amount of chlorosulfonic acid is key. A significant excess is often used to serve as the solvent and drive the reaction to completion. google.com For example, the sulfochlorination of methyl 3-methoxybenzoate utilizes a four-fold excess of chlorosulfonic acid. google.com

While reactions like nitration and chlorosulfonation are often robust, performing them under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. This practice prevents potential side reactions with atmospheric moisture, which could lead to the hydrolysis of the chlorosulfonyl group back to a sulfonic acid, thereby reducing the yield of the desired product.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzoic acid |

| Benzoic acid |

| 3-Nitrobenzoic acid |

| 4-Nitrobenzoic acid |

| o-Chlorobenzoic acid |

| 2-Chloro-5-nitrobenzoic acid |

| Methyl benzoate |

| Methyl 3-nitrobenzoate |

| Chlorosulfonic acid |

| 2-Chloro-4-nitrobenzoic acid |

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid |

| 2-Methoxy-5-sulfonyl chlorobenzoic acid |

| Methyl 3-methoxybenzoate |

| Sulfuric acid |

| Nitric acid |

| Carbon tetrachloride |

| Glacial acetic acid |

Advanced Purification and Isolation Techniques for Research-Grade Material

The isolation of this compound in a research-grade state, characterized by very high purity, necessitates advanced purification techniques that extend beyond simple filtration and washing. The primary challenge in the synthesis of substituted nitroaromatic compounds is often the formation of structural isomers, which can be difficult to separate due to their similar physical and chemical properties. google.compatsnap.com For instance, in the synthesis of the related compound 2-chloro-5-nitrobenzoic acid, the co-formation of the 2-chloro-3-nitrobenzoic acid isomer is a known complication. google.compatsnap.com Achieving research-grade purity, often defined as >99% purity, therefore typically involves a multi-step strategy combining chemical and physical separation methods.

A common and effective approach involves an initial purification based on the acidic nature of the carboxylic acid group, followed by a high-resolution physical method like recrystallization.

Chemical Purification: Acid-Base Extraction and Precipitation

An effective initial step for purifying crude this compound is a process of alkali dissolution followed by acid precipitation. google.compatsnap.com This technique leverages the acidic proton of the carboxylic acid functional group.

Alkali Dissolution : The crude solid is dissolved in a suitable aqueous base, such as sodium hydroxide (B78521) or sodium carbonate solution. This deprotonates the carboxylic acid, forming the highly water-soluble sodium 5-(chlorosulfonyl)-2-nitrobenzoate salt. Isomeric byproducts and non-acidic impurities often exhibit different solubilities in the basic solution and can be removed via filtration. patsnap.com

Acid Precipitation : The resulting filtrate, which contains the dissolved salt of the desired product, is then treated with a strong acid, such as hydrochloric acid or sulfuric acid. google.com The solution is acidified to a low pH (e.g., pH 2-3), which re-protonates the carboxylate salt, causing the purified this compound to precipitate out of the aqueous solution. google.com

Isolation : The precipitated solid is collected by filtration, washed with cold deionized water to remove residual salts, and then thoroughly dried, often under vacuum. This method is highly effective for removing non-acidic impurities and can significantly increase the product's purity. For related nitrobenzoic acids, this process has been shown to achieve chromatographic purities exceeding 99.5%. google.com

Physical Purification: Recrystallization

For achieving the highest possible purity required for research applications, a final recrystallization step is indispensable. mt.com The success of this technique hinges on the careful selection of a solvent or solvent system. researchgate.net The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below, while the remaining trace impurities are either highly soluble or insoluble at all temperatures. mt.com

The process involves dissolving the acid-precipitation-purified material in a minimum amount of a suitable hot solvent. The saturated solution is then allowed to cool slowly and without agitation. This promotes the formation of well-defined, large crystals of the pure compound, while impurities are excluded from the growing crystal lattice and remain in the solvent (mother liquor). mt.com Although specific solvent systems for this compound are not widely published, solvents like dilute ethanol (B145695) or mixtures such as chloroform/ligroin have been used for similar structures, though the process can be laborious. google.com

The table below outlines a logical multi-step purification strategy for obtaining research-grade material.

Table 1: Proposed Multi-Step Purification Strategy

| Step | Technique | Rationale | Expected Outcome |

|---|---|---|---|

| 1 | Alkali Dissolution & Filtration | Converts the acidic product to its water-soluble salt, allowing for the removal of non-acidic and insoluble impurities. | Removal of major non-acidic impurities. |

| 2 | Acid Precipitation | Recovers the product in its acidic form by lowering solubility in the aqueous phase. | Purified solid with significant reduction in water-soluble and base-soluble impurities. |

Confirmation of Purity

To classify the material as "research-grade," its purity must be confirmed through rigorous analytical methods. A combination of spectroscopic and chromatographic techniques is employed to verify both the chemical identity and the purity level of the final product.

Table 2: Analytical Techniques for Purity Verification

| Analytical Method | Information Provided |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound, typically providing a percentage (e.g., >99%). It can also detect and quantify the presence of isomeric and other impurities. google.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound by analyzing the magnetic properties of its atomic nuclei (e.g., ¹H and ¹³C). The absence of signals from impurities provides evidence of purity. google.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. Techniques like GC-MS can also be used to identify and quantify volatile impurities. |

By employing a combination of these purification and analytical techniques, this compound can be isolated with the high degree of purity required for sensitive research and development applications.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-3-nitrobenzoic acid |

| 2-Chloro-5-nitrobenzaldehyde |

| 2-Chloro-5-nitrobenzoic acid |

| Carbon |

| Chloroform |

| Ethanol |

| Hydrochloric acid |

| Ligroin |

| Nitrogen |

| Sodium carbonate |

| Sodium hydroxide |

Chemical Reactivity and Transformation Pathways of 5 Chlorosulfonyl 2 Nitrobenzoic Acid

Reactions Involving the Chlorosulfonyl Group

The chlorosulfonyl group is a highly reactive functional group, readily undergoing nucleophilic substitution at the sulfur atom. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to attack by a variety of nucleophiles.

One of the most common transformations of aryl sulfonyl chlorides is their reaction with primary or secondary amines to yield sulfonamides. ekb.eg This reaction typically proceeds with high efficiency in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The general method involves the reaction between the sulfonyl chloride and the amine in an appropriate solvent. ekb.eg

In a reaction analogous to that of 5-(chlorosulfonyl)-2-nitrobenzoic acid, a similar compound, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, has been shown to react with para-chloroaniline in dimethylformamide (DMF) to produce the corresponding sulfonamide, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid. nih.gov This demonstrates the facile nature of the sulfonyl chloride group's reaction with amines to form a stable sulfonamide linkage. nih.gov This reaction is a cornerstone in the synthesis of various sulfonamide-containing compounds, which are a significant class of molecules in medicinal chemistry. ekb.eg

Table 1: Representative Reaction of a Substituted 2-Nitrobenzoic Acid with an Amine

| Reactant A | Reactant B | Product | Reference |

|---|---|---|---|

| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid | p-Chloroaniline | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | nih.gov |

| This compound | General Primary/Secondary Amine (R¹R²NH) | N-substituted-5-(sulfamoyl)-2-nitrobenzoic acid | ekb.eg |

Similar to their reactions with amines, sulfonyl chlorides react with alcohols and phenols to form sulfonyl esters (sulfonates). This esterification is a standard method for converting alcohols into derivatives with good leaving group properties, such as tosylates, which are esters of p-toluenesulfonic acid. vanderbilt.eduphiladelphia.edu.jo The reaction of this compound with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) would proceed via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom, displacing the chloride ion.

The process is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to catalyze the reaction and neutralize the generated HCl. philadelphia.edu.jo While direct literature for this specific transformation with this compound is not prevalent, this pathway represents a fundamental and expected reactivity pattern for the chlorosulfonyl group. The most common method for preparing sulfonic acid esters involves reacting a sulfonyl chloride with an alcohol. google.com

Table 2: General Reaction to Form Sulfonyl Esters

| Reactant A | Reactant B | Product Type | General Principle Reference |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Alkyl 5-(carboxy)-4-nitrobenzenesulfonate | google.com |

| This compound | Phenol (Ar-OH) | Aryl 5-(carboxy)-4-nitrobenzenesulfonate | nih.gov |

The reaction of the chlorosulfonyl group with nucleophiles such as amines and alcohols follows a nucleophilic substitution mechanism, often described as a concerted or stepwise addition-elimination pathway. In the stepwise mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, high-energy pentacoordinate intermediate. This intermediate then collapses by expelling the chloride ion, which is a good leaving group, to form the final product.

Kinetic studies on the aminolysis of structurally related substituted benzoates have shown that such reactions proceed through a stepwise mechanism where the rate-determining step can change depending on the electronic nature of the substituents. psu.edukoreascience.kr For highly reactive nucleophiles and sulfonyl chlorides, the formation of the tetrahedral intermediate is typically the slow step. The presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, enhances the electrophilicity of the sulfur center, thereby facilitating the initial nucleophilic attack.

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably the amino group. This transformation is a key step in many synthetic sequences, as the resulting aniline (B41778) derivative can undergo a wide range of subsequent reactions.

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a widely employed method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com This method is generally clean and high-yielding. For this compound, this would convert the nitro group into an amino group, yielding 5-(chlorosulfonyl)-2-aminobenzoic acid. This product is a valuable intermediate, for example, in the synthesis of various heterocyclic compounds.

A significant challenge in the reduction of this compound is the need for chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the chlorosulfonyl or carboxylic acid moieties. The chlorosulfonyl group is particularly sensitive and can be reduced by harsh reagents.

Several methods have been developed for the selective reduction of nitro groups in the presence of other sensitive functionalities:

Metal-Acid Systems : The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium (e.g., acetic acid or hydrochloric acid) provides a mild and effective way to reduce nitro groups selectively. commonorganicchemistry.com These conditions are generally compatible with carboxylic acids and sulfonyl chlorides.

Hydrazine-Based Reagents : A system employing hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce aromatic nitro groups at room temperature, even in the presence of reducible groups like carboxylic acids and halogens, without causing hydrogenolysis. niscpr.res.in

Iron(III) Catalysis : A simple and bench-stable iron(III) catalyst used with a silane (B1218182) has been reported for the chemoselective reduction of nitroarenes, showing high tolerance for functional groups such as ketones, esters, nitriles, and sulfonyl groups. researchgate.net

Sodium Hydrosulfide (B80085) : Sodium hydrosulfide (NaSH) has also been investigated as a selective reducing agent for aromatic nitro groups. rsc.org

These selective methods are crucial for preserving the integrity of the other functional groups on the molecule, allowing for a stepwise and controlled synthetic strategy.

Table 3: Selective Methods for Nitro Group Reduction

| Reagent System | Key Advantage | Reference |

|---|---|---|

| Zinc (Zn) in acidic conditions | Mild method compatible with other reducible groups. | commonorganicchemistry.com |

| Iron (Fe) in acidic conditions | Mild method compatible with other reducible groups. | commonorganicchemistry.com |

| Hydrazine glyoxylate with Zn or Mg | Rapid, room temperature reaction; avoids hydrogenolysis of halogens. | niscpr.res.in |

| Iron(III) catalyst with silane | High chemoselectivity; tolerates sulfonyl and aryl halide groups. | researchgate.net |

| Sodium hydrosulfide (NaSH) | Investigated for selective reduction of aromatic nitro-groups. | rsc.org |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional handle, allowing for the synthesis of various derivatives such as esters and amides, which are common strategies for creating intermediates in multi-step synthetic sequences.

The carboxylic acid moiety of this compound can undergo esterification to produce the corresponding esters. This transformation is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Common methods include Fischer esterification, where the reaction is driven to completion by removing the water formed, often through azeotropic distillation with a suitable solvent like toluene. google.com The presence of the electron-withdrawing nitro and chlorosulfonyl groups can influence the reactivity of the carboxylic acid, but esterification remains a feasible and widely used reaction for modifying nitrobenzoic acids. google.com For example, the esterification of various nitrobenzoic acids is a well-documented process used to create intermediates for pharmaceuticals and other fine chemicals. google.com Fluorescent probes have been synthesized from the related 2-fluoro-5-nitrobenzoic acid through esterification with fluorescent dyes, highlighting the utility of this reaction. ossila.com

Table 1: Representative Conditions for Esterification of Nitrobenzoic Acids

| Catalyst | Alcohol | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Glycerol | Toluene | Reflux, azeotropic removal of water | google.com |

| Toluene Sulfonic Acid | Generic Alcohol (R-OH) | Chlorobenzene | Heating above 100°C | google.com |

| Not specified | Fluorescent Dye with -OH | Not specified | Standard esterification | ossila.com |

Amide bond formation is a cornerstone of organic synthesis, particularly in the creation of biologically active molecules. nih.govnih.gov For a carboxylic acid like this compound, direct reaction with an amine is generally not efficient. Therefore, the carboxylic acid must first be "activated". This typically involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, an active ester, or by using a coupling reagent in situ.

One common method is to convert the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly electrophilic acyl chloride readily reacts with primary or secondary amines to form the desired amide. Alternatively, a wide array of coupling reagents can facilitate the direct reaction between the carboxylic acid and an amine. researchgate.netrsc.org These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU, react with the carboxyl group to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. researchgate.netgoogleapis.com The synthesis of various nitrobenzoic acid amides has been reported using these activation strategies. googleapis.com

Table 2: Common Strategies for Amide Bond Formation from Carboxylic Acids

| Activation Method | Reagent(s) | Intermediate | Key Features |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Acyl Chloride | Highly reactive; may not be compatible with sensitive functional groups. |

| Coupling Reagents | DCC, HATU, PyBOP | Activated Ester/Acyloxyphosphonium salt | Milder conditions, widely used in peptide synthesis, minimizes side reactions. researchgate.net |

| Active Ester Formation | N-Hydroxysuccinimide (NHS) | NHS Ester | Can be isolated and purified before reaction with an amine. googleapis.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The substitution pattern on the benzene ring of this compound dramatically governs its susceptibility to further aromatic substitution reactions.

The benzene ring in this compound is substituted with three powerful electron-withdrawing groups (EWGs):

-COOH (Carboxylic Acid)

-NO₂ (Nitro)

-SO₂Cl (Chlorosulfonyl)

All three of these groups are strongly deactivating and act as meta-directors for electrophilic aromatic substitution (EAS). minia.edu.egwikipedia.org Deactivating groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orglumenlearning.com The presence of three such groups makes the ring exceptionally electron-poor and highly resistant to standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. Any potential electrophilic attack would be directed to the positions meta to all substituents, but the cumulative deactivation makes such reactions practically challenging.

Conversely, the high electron deficiency created by these EWGs, particularly the nitro and chlorosulfonyl groups, makes the ring susceptible to nucleophilic aromatic substitution (SₙAr) . libretexts.orglibretexts.org For an SₙAr reaction to occur, two conditions are generally required: the presence of a good leaving group (like a halide) on the ring and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org In this compound, there is no halide leaving group directly on the ring. However, the positions C4 and C6 are highly activated towards nucleophilic attack due to being ortho or para to the -NO₂ and -SO₂Cl groups.

Table 3: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Effect (for EAS) | Impact on Ring Reactivity |

|---|---|---|---|---|

| -COOH | 1 | Electron-withdrawing, Deactivating | meta | Decreases reactivity towards electrophiles. |

| -NO₂ | 2 | Strongly Electron-withdrawing, Deactivating | meta | Strongly decreases electrophilic reactivity; Activates ring for nucleophilic attack. libretexts.org |

| -SO₂Cl | 5 | Strongly Electron-withdrawing, Deactivating | meta | Strongly decreases electrophilic reactivity; Activates ring for nucleophilic attack. |

Given the severe deactivation of the benzene ring, electrophilic halogenation of this compound is highly improbable under standard conditions. The electron-poor nature of the ring prevents it from readily attacking an electrophile like Br⁺ or Cl⁺.

However, other transformations involving nucleophilic attack are more plausible. A notable reaction pathway for highly electron-deficient aromatic sulfonic acids is ipso-substitution , where the sulfonic acid group (or a derivative) itself acts as a leaving group and is replaced by a nucleophile. nih.gov Research on 2,4-dinitrobenzene sulfonic acid has demonstrated that the sulfonic acid group can be displaced by active methylene (B1212753) compounds to form new carbon-carbon bonds, a reaction that proceeds without a transition-metal catalyst. nih.gov This suggests a potential transformation pathway for this compound, where a strong nucleophile could potentially displace the chlorosulfonyl group (or the corresponding sulfonic acid after hydrolysis) via an ipso SₙAr mechanism. The success of such a reaction would depend on the nucleophile and reaction conditions, but it represents a more viable synthetic route than electrophilic substitution for modifying the aromatic core.

Application of 5 Chlorosulfonyl 2 Nitrobenzoic Acid As a Synthetic Building Block

Construction of Complex Molecular Architectures and Heterocycles

The distinct reactivity of the three functional groups in 5-(chlorosulfonyl)-2-nitrobenzoic acid allows for its use in the stepwise and controlled synthesis of complex molecular structures, including a variety of heterocyclic systems. The highly reactive chlorosulfonyl group is an excellent electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. This reaction is often the first step in a synthetic sequence due to its high reactivity.

For instance, in the synthesis of bioactive molecules, the chlorosulfonyl moiety can be reacted with a primary or secondary amine to introduce a sulfamoyl group, a common pharmacophore in many drug molecules. A study on the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are structurally related to derivatives of this compound, demonstrated the utility of the chlorosulfonyl group in building complex structures with potential antidiabetic activity. nih.gov In this synthesis, the chlorosulfonyl group is first reacted with an aniline (B41778) derivative to form a sulfonamide. Subsequently, the carboxylic acid group is activated and reacted with various amines to form a series of benzamide derivatives. nih.gov

The nitro group, while relatively unreactive under mild conditions, can be chemically reduced to a primary amine (-NH₂). This transformation introduces a new nucleophilic site into the molecule, which can then be used for further derivatization, such as in the formation of amides or in cyclization reactions to form nitrogen-containing heterocycles. The resulting aminobenzoic acid derivative can also be diazotized and used in coupling reactions to form azo dyes.

The carboxylic acid group provides another point of modification. It can be converted into esters, amides, or acid chlorides. The formation of amides from the carboxylic acid typically requires activation, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with an amine. nih.gov This sequential reactivity allows for the controlled assembly of complex molecular architectures.

Furthermore, building blocks with multiple reactive sites, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been successfully employed in the solid-phase synthesis of diverse heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and quinoxalinones. This approach, known as heterocyclic oriented synthesis (HOS), highlights the potential of polyfunctionalized benzoic acids in generating libraries of complex molecules for drug discovery.

The table below summarizes the typical transformations of the functional groups in this compound for the construction of complex molecules.

| Functional Group | Reagent/Condition | Product Functional Group | Application |

| Chlorosulfonyl (-SO₂Cl) | Primary/Secondary Amine | Sulfonamide (-SO₂NHR) | Introduction of a key pharmacophore |

| Chlorosulfonyl (-SO₂Cl) | Alcohol/Base | Sulfonate Ester (-SO₂OR) | Formation of stable ester linkages |

| Nitro (-NO₂) | Reducing Agent (e.g., SnCl₂, H₂/Pd) | Amine (-NH₂) | Creation of a new nucleophilic center for cyclization or further derivatization |

| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | Activation for amide or ester formation |

| Carboxylic Acid (-COOH) | Alcohol/Acid Catalyst | Ester (-COOR) | Modification of polarity and solubility |

| Carboxylic Acid (-COOH) | Amine/Coupling Agent | Amide (-CONHR) | Formation of stable amide bonds, common in bioactive molecules |

Rational Design of Derivatives Based on Structure-Reactivity Relationships

The rational design of derivatives of this compound is guided by a thorough understanding of the structure-reactivity relationships of its three functional groups. The reactivity of each group is influenced by the electronic and steric effects of the other substituents on the aromatic ring.

The chlorosulfonyl group (-SO₂Cl) is the most reactive site towards nucleophiles. Its reactivity is enhanced by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which make the sulfur atom highly electrophilic. The presence of the ortho-nitro group and the meta-carboxylic acid group further increases the electrophilicity of the sulfonyl sulfur through their electron-withdrawing inductive and resonance effects. This high reactivity allows for facile reaction with a wide range of nucleophiles under mild conditions.

The carboxylic acid group (-COOH) is a weaker electrophile than the chlorosulfonyl group. Nucleophilic attack at the carbonyl carbon is disfavored without prior activation. The electron-withdrawing nitro and chlorosulfonyl groups increase the acidity of the carboxylic acid proton but can deactivate the carbonyl carbon towards nucleophilic attack. Therefore, to form amides or esters from the carboxylic acid, it is typically necessary to first activate it, for example, by converting it into a more reactive acid chloride or by using a coupling agent.

The nitro group (-NO₂) is generally unreactive towards nucleophiles under standard conditions. However, its strong electron-withdrawing nature activates the aromatic ring to nucleophilic aromatic substitution (SNAr), although the positions ortho and para to the nitro group are not substituted with a leaving group in this molecule. The primary role of the nitro group in many synthetic strategies is as a precursor to an amino group through reduction.

This differential reactivity allows for a rational and stepwise approach to the synthesis of derivatives. For example, a synthetic chemist can selectively react the chlorosulfonyl group with an amine, then activate the carboxylic acid and react it with a second, different amine, and finally reduce the nitro group to an amine for a third modification. This control is essential for the rational design of complex molecules with specific biological activities. Computational studies on substituted benzoic acids can further aid in predicting the reactivity and physicochemical properties of designed derivatives, facilitating the optimization of lead compounds in drug discovery.

The following table outlines the key structure-reactivity relationships for this compound.

| Functional Group | Electronic Effects of Other Substituents | Steric Effects | Consequence for Reactivity |

| Chlorosulfonyl (-SO₂Cl) | Strong electron-withdrawing effects of the nitro and carboxylic acid groups increase the electrophilicity of the sulfur atom. | The ortho-nitro group may provide some steric hindrance to very bulky nucleophiles. | Highly reactive towards nucleophiles, allowing for selective reaction under mild conditions. |

| Carboxylic Acid (-COOH) | Electron-withdrawing groups increase the acidity of the proton but decrease the electrophilicity of the carbonyl carbon. | Steric hindrance from the ortho-nitro group is minimal for reactions at the carboxylic acid. | Requires activation (e.g., conversion to acid chloride) for efficient reaction with nucleophiles. |

| Nitro (-NO₂) | Strong electron-withdrawing group. | The ortho-carboxylic acid and meta-chlorosulfonyl groups may influence the orientation of the nitro group. | Relatively unreactive but can be reduced to an amine, providing a new site for derivatization. |

Multicomponent Reactions and Cascade Processes Utilizing the Chemical Compound

While specific examples of multicomponent reactions (MCRs) and cascade processes directly utilizing this compound are not extensively reported in the literature, its polyfunctional nature makes it a highly promising candidate for the development of such efficient synthetic methodologies. MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly valued for their atom and step economy. Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, are powerful tools for the rapid construction of complex molecular architectures.

The potential for this compound in MCRs lies in the sequential and orthogonal reactivity of its functional groups. For example, one could envision a one-pot reaction where a nucleophile first reacts with the highly electrophilic chlorosulfonyl group. A second set of reagents could then be added to participate in a reaction involving the carboxylic acid group, perhaps after in-situ activation. Finally, a reduction of the nitro group could trigger a subsequent cyclization or condensation reaction with another component present in the reaction mixture.

A plausible cascade reaction could be initiated by a nucleophilic attack on the chlorosulfonyl group, leading to the formation of a sulfonamide. If the nucleophile contains another functional group, this could then participate in an intramolecular reaction with either the carboxylic acid or the nitro group (after reduction). For instance, reaction with an amino alcohol could lead to the formation of a sulfonamide, followed by an intramolecular esterification or amidation to form a macrocycle.

The Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction that could potentially be involved in cascade processes with derivatives of this compound. For example, a sulfonamide derived from this compound, upon deprotonation, could undergo a Smiles rearrangement if a suitable nucleophilic group is present in the sulfonamide side chain.

The development of one-pot syntheses for heterocyclic scaffolds is an active area of research, and polyfunctional building blocks are key to the success of these strategies. acs.orgnih.gov The combination of a carboxylic acid, a nitro group, and a sulfonyl chloride on a single aromatic ring provides a rich platform for the design of novel MCRs and cascade reactions for the efficient synthesis of diverse and complex molecular libraries.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of 5-(chlorosulfonyl)-2-nitrobenzoic acid in a solution state. Through the analysis of the magnetic environments of its ¹H and ¹³C nuclei, a detailed map of the molecule's connectivity and electronic landscape can be constructed. While specific spectral data for this compound is not widely published, the expected patterns can be inferred from data on analogous substituted benzoic acids. For instance, ¹H and ¹³C NMR spectra have been reported for related compounds like 4-phenyl-2-nitrobenzoic acid and 5-phenyl-2-nitrobenzoic acid. rsc.org

To move beyond the basic information provided by 1D NMR, two-dimensional (2D) NMR experiments are indispensable for piecing together the complete bonding network. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling relationships. sdsu.edu In the case of this compound, the COSY spectrum would display cross-peaks between adjacent aromatic protons, thereby confirming their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique directly correlates protons with the carbon atoms to which they are attached. sdsu.edu The HSQC spectrum would provide unambiguous assignments for the aromatic C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly powerful for assigning quaternary carbons, such as those bonded to the carboxylic acid, nitro, and chlorosulfonyl functional groups. For example, correlations would be expected from the aromatic protons to the carbon of the carboxyl group and the carbon bearing the chlorosulfonyl group. In aromatic systems, 3-bond (³J) couplings are often stronger than 2-bond (²J) couplings. youtube.com

| Technique | Information Gained | Application to this compound |

| COSY | Identifies coupled protons (¹H-¹H) | Confirms connectivity of aromatic protons. |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C) | Assigns specific ¹H and ¹³C signals for each CH group. |

| HMBC | Shows long-range proton-carbon couplings (²J, ³J) | Establishes connectivity to quaternary carbons (e.g., C-COOH, C-SO₂Cl, C-NO₂). |

The steric hindrance introduced by the bulky chlorosulfonyl and nitro groups can restrict rotation around the C-S and C-N bonds. Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study these conformational changes. rsc.org By analyzing the changes in the spectral lineshapes, it is possible to calculate the energy barriers associated with these rotational processes. This information provides crucial insights into the molecule's preferred three-dimensional conformations in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of a molecule. mdpi.comub.edu For this compound (C₇H₄ClNO₆S), HRMS provides an experimental mass that can confirm its molecular formula with high precision. nist.gov

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation patterns of the molecule. nih.gov Upon collisional activation, aromatic sulfonamides are known to undergo characteristic fragmentation, including the loss of SO₂. nih.gov This SO₂ elimination is often promoted by the presence of electron-withdrawing groups on the aromatic ring. nih.gov Other potential fragmentation pathways for this compound could involve the loss of the nitro group (NO₂) or the carboxylic acid group (COOH). The study of these fragmentation patterns helps to confirm the molecule's structure. aaqr.orglibretexts.org Mass spectrometry has been successfully applied to detect related nitrobenzoic acids on various surfaces. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several key absorption bands. Data from related compounds like 2-chlorobenzoic acid and various nitrobenzoic acids provide a basis for these assignments. researchgate.netresearchgate.net A broad absorption for the O-H stretch of the carboxylic acid is anticipated in the 2500–3300 cm⁻¹ region. A strong C=O stretching vibration for the carboxylic acid should appear around 1700 cm⁻¹. The asymmetric and symmetric stretches of the nitro group (NO₂) are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The sulfonyl chloride group (SO₂Cl) would exhibit strong S=O stretching bands in the regions of 1370–1400 cm⁻¹ (asymmetric) and 1170–1190 cm⁻¹ (symmetric). The NIST Chemistry WebBook contains infrared spectral data for the related compound 2-chloro-5-nitrobenzenesulfonic acid. nist.gov

Raman Spectroscopy: Raman spectroscopy offers complementary information. Aromatic C-H stretching vibrations typically appear around 3085 cm⁻¹. researchgate.net The nitro group also gives rise to characteristic Raman signals. For example, in p-nitrobenzoic acid, strong bands are observed near 1600 and 1355 cm⁻¹. aip.org

| Functional Group | Expected FTIR Absorption Range (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid (O-H) | 2500–3300 (broad) | Stretch |

| Carboxylic Acid (C=O) | ~1700 | Stretch |

| Nitro (N-O) | ~1530 (asymmetric), ~1350 (symmetric) | Stretch |

| Sulfonyl Chloride (S=O) | ~1385 (asymmetric), ~1180 (symmetric) | Stretch |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions (where applicable)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information in the solid state. nih.gov This technique precisely measures bond lengths, bond angles, and torsion angles, yielding an unambiguous molecular model. For example, the crystal structure of benzoic acid itself is known to be monoclinic. turito.com

Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice and reveals the nature of intermolecular forces, such as hydrogen bonding between carboxylic acid moieties. Studies on co-crystals of substituted benzoic acids have shown how factors like pKa influence the formation of hydrogen-bonded structures. rsc.orgresearchgate.net This information is critical for a complete understanding of the compound's solid-state properties.

Computational and Theoretical Investigations of 5 Chlorosulfonyl 2 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics that govern the behavior of 5-(Chlorosulfonyl)-2-nitrobenzoic acid. These calculations offer insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine its optimized geometry, ground-state energy, and the distribution of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a molecule is more polarizable and reactive.

The presence of strong electron-withdrawing groups, the chlorosulfonyl (-SO₂Cl) and nitro (-NO₂) moieties, significantly influences the electronic distribution on the aromatic ring. These groups are expected to lower the energies of both the HOMO and LUMO, with the LUMO being particularly stabilized. This stabilization of the LUMO makes the aromatic ring susceptible to nucleophilic attack.

While specific DFT data for this compound is not extensively published, studies on analogous compounds, such as 5-chloro-2-nitroanisole, have utilized DFT to analyze their electronic properties. For instance, in a study on 5-chloro-2-nitroanisole, the HOMO→LUMO transition was identified as the primary electronic transition. researchgate.net Similar analyses for this compound would provide valuable information on its electronic behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Lowered due to EWGs | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Significantly lowered due to EWGs | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Suggests higher reactivity and polarizability |

| Dipole Moment | Significant | Reflects the polar nature of the molecule |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carboxylic acid groups, as well as the sulfonyl group, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the sulfur atom of the chlorosulfonyl group, suggesting their susceptibility to nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. researchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. The Fukui function f+(r ) predicts sites for nucleophilic attack, while f-(r ) predicts sites for electrophilic attack. For this compound, the sulfur atom of the chlorosulfonyl group is expected to have a high f+(r ) value, making it a primary site for nucleophilic substitution. The aromatic carbons attached to the electron-withdrawing groups would also be activated towards nucleophilic attack. It is important to note that in some cases, particularly with nitro-containing aromatic systems, Fukui functions can yield negative values, which requires careful interpretation beyond a simple electron density model. mdpi.com

Table 2: Predicted Reactive Sites in this compound based on Electrostatic Potential and Fukui Functions

| Atomic Site | Predicted Reactivity | Rationale |

| Sulfur (in -SO₂Cl) | Highly electrophilic | Strong positive electrostatic potential and high f+(r ) value |

| Oxygen (in -NO₂, -COOH, -SO₂Cl) | Highly nucleophilic | Strong negative electrostatic potential and high f-(r ) value |

| Aromatic Carbons | Susceptible to nucleophilic attack | Activated by electron-withdrawing groups |

| Hydrogen (in -COOH) | Acidic proton | Positive electrostatic potential |

Mechanistic Studies of Reactions Involving the Chemical Compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the transition states and energy profiles of reaction pathways.

Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a reaction through a high-energy intermediate state known as the transition state or activated complex. Computational methods can be used to locate and characterize the geometry and energy of these transition states. For reactions involving this compound, such as the nucleophilic substitution at the sulfonyl chloride group, computational modeling can elucidate the step-by-step mechanism. This involves identifying the structures of the reactants, intermediates, transition states, and products along the reaction coordinate.

By calculating the energies of the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface, an energetic landscape of the reaction can be constructed. This provides crucial information about the activation energies and reaction enthalpies of key transformations. For example, the reaction of this compound with an amine to form a sulfonamide would proceed through a specific energetic profile that could be mapped computationally. This mapping helps in understanding the feasibility and kinetics of the reaction under different conditions.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed picture of the conformational flexibility of this compound and the influence of the surrounding environment.

The conformational landscape of a molecule is crucial for its reactivity and biological activity. MD simulations can explore the different possible conformations of this compound by simulating its dynamic behavior. This is particularly important for understanding the orientation of the carboxylic acid and chlorosulfonyl groups relative to the benzene (B151609) ring.

Furthermore, MD simulations are invaluable for studying the effect of solvents on the molecule's structure and behavior. By explicitly including solvent molecules in the simulation, it is possible to model solute-solvent interactions and their impact on conformational preferences and reaction dynamics. For instance, in polar solvents, the polar functional groups of this compound would be stabilized through interactions such as hydrogen bonding, which can influence its reactivity. Studies on derivatives have shown the importance of such simulations in understanding the stability of ligand-protein complexes in biological systems. researchgate.netnih.gov

QSAR and QSPR Studies for Predicting Chemical Behavior and Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. While specific, dedicated QSAR/QSPR models for this compound are not extensively documented in publicly available literature, its chemical behavior and properties can be reliably predicted. This is achieved by applying models developed for structurally analogous compounds, such as substituted benzoic acids, nitroaromatic compounds, and sulfonamides.

The predictive power of these models relies on the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For a molecule like this compound, with its distinct functional groups—a carboxylic acid, a nitro group, and a chlorosulfonyl group—a combination of electronic, steric, and hydrophobic descriptors is essential for building robust predictive models.

Table 1: Relevant Molecular Descriptors for QSAR/QSPR Analysis of Aromatic Compounds

| Descriptor Category | Specific Descriptor | Relevance to this compound |

|---|---|---|

| Electronic | Hammett Constant (σ) | Quantifies the electron-withdrawing or -donating effect of the -NO₂ and -SO₂Cl groups on the benzoic acid ring, strongly influencing acidity and reactivity. youtube.com |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the molecule's electrophilicity and susceptibility to nucleophilic attack. A lower ELUMO value suggests higher reactivity. nih.govnih.gov | |

| Partial Atomic Charges | Describes the electron distribution across the molecule, highlighting reactive sites, particularly on the carboxylic acid and chlorosulfonyl groups. researchgate.net | |

| Steric/Topological | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, which can influence interactions with other molecules or surfaces. |

| Topological Indices (e.g., Balaban, Randic) | Characterize molecular size, shape, and branching, which are important for predicting physical properties and steric hindrance in reactions. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, which is crucial for predicting its behavior in different solvent systems and its potential environmental distribution. nih.gov |

Predicting Physicochemical Properties (QSPR)

A primary application of QSPR is the prediction of a molecule's acidity (pKa). The acidity of the carboxylic group in this compound is significantly influenced by the strong electron-withdrawing nature of both the ortho-nitro group and the meta-chlorosulfonyl group. These groups stabilize the carboxylate anion formed upon deprotonation through inductive and resonance effects, thereby increasing the acidity (i.e., lowering the pKa) compared to unsubstituted benzoic acid. youtube.com

QSPR models for the pKa of substituted benzoic acids often use electronic descriptors. nih.govcivilica.comoptibrium.comresearchgate.net A simplified model can be conceptualized using Hammett substituent constants (σ), which quantify the electronic influence of substituents on a reaction center. youtube.com

Table 2: Hypothetical QSPR Model for Predicting Acidity (pKa) of Substituted Benzoic Acids

| Substituent | Position | Hammett Constant (σ) | Predicted Effect on Acidity (vs. Benzoic Acid) |

|---|---|---|---|

| -NO₂ | ortho/para | +0.78 | Strong Increase |

| -SO₂Cl | meta | +0.65 (estimated) | Strong Increase |

| Benzoic Acid (Reference) | - | 0.00 | Baseline |

Note: The Hammett constant for -SO₂Cl is estimated based on related sulfonyl groups. The combined effect of both substituents on this compound would result in a significantly lower pKa than benzoic acid.

Predicting Chemical Behavior and Reactivity (QSAR)

QSAR models can be developed to predict the reactivity of this compound in various chemical transformations. The molecule possesses two primary reactive sites: the carboxylic acid group and the chlorosulfonyl group. The latter is particularly susceptible to nucleophilic substitution, a common reaction for synthesizing sulfonamides. openaccesspub.org

A hypothetical QSAR model for the synthesis of sulfonamide derivatives from this compound could predict the reaction rate or yield based on the properties of the reacting amine. The general form of such a model, often derived through multiple linear regression (MLR), would be:

Predicted Activity (e.g., log(rate)) = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

In this equation, the descriptors could include the nucleophilicity of the amine and electronic descriptors of the this compound backbone, such as ELUMO and the partial charge on the sulfur atom. nih.gov Studies on nitroaromatic compounds have frequently shown that ELUMO is a key descriptor in models predicting reactivity and toxicity, as it relates to the molecule's ability to accept electrons. nih.govnih.gov

Furthermore, QSAR models are instrumental in predicting the potential environmental interactions of chemicals. For nitroaromatic compounds, descriptors such as LogP and ELUMO have been successfully used to model their toxic effects on various organisms. nih.govtandfonline.comnih.govbohrium.com These models suggest that the chemical behavior is often governed by a combination of the compound's hydrophobicity and its electrophilic reactivity. nih.gov

Emerging Research Frontiers and Future Directions for 5 Chlorosulfonyl 2 Nitrobenzoic Acid Research

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis

Traditional methods for producing arylsulfonyl chlorides, including 5-(chlorosulfonyl)-2-nitrobenzoic acid, often rely on hazardous reagents like excess chlorosulfonic acid or phosphorus oxychloride, which present significant environmental and safety challenges. mdpi.comrsc.org In response, the field is actively pursuing greener, more sustainable synthetic routes.

A major focus is the replacement of harsh chemicals with more benign alternatives. Research has demonstrated the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available and odorless starting materials. organic-chemistry.org This method is not only more environmentally friendly but also allows for the convenient recycling of the succinimide (B58015) byproduct back into NCS. organic-chemistry.org Another promising green approach involves the metal-free oxidative chlorination of thiols using reagents like ammonium (B1175870) nitrate (B79036) with an oxygen atmosphere, which reduces the generation of toxic waste. rsc.org

Photocatalysis represents a cutting-edge frontier in green synthesis. Scientists have developed a method using potassium poly(heptazine imide) (K-PHI), an inexpensive and recyclable heterogeneous photocatalyst, to synthesize sulfonyl chlorides from various thio-derivatives under visible light. nih.govacs.orgacs.org This process operates under mild, room-temperature conditions and can even be driven by direct sunlight, showcasing its potential for highly sustainable production. nih.gov Furthermore, using aqueous conditions for modified Sandmeyer reactions, with thionyl chloride as a sulfur dioxide source, has shown considerable advantages over procedures that use acetic acid, improving safety and reducing organic solvent waste. acs.org

A comparison of traditional versus emerging green synthesis methods is highlighted below:

| Feature | Traditional Synthesis (e.g., Chlorosulfonic Acid) | Green Chemistry Approaches |

| Reagents | Often involves harsh, corrosive, and hazardous chemicals like excess ClSO₃H, POCl₃, or SO₂Cl₂. rsc.org | Utilizes milder reagents like N-chlorosuccinimide (NCS), or systems like ammonium nitrate/O₂, and photocatalysts. rsc.orgorganic-chemistry.org |

| Solvents | Typically requires organic solvents such as acetic acid. acs.org | Emphasizes the use of water or solvent-free conditions. acs.orgsci-hub.se |

| Byproducts | Generates significant amounts of hazardous and difficult-to-treat waste. rsc.org | Byproducts are often less toxic and can sometimes be recycled (e.g., succinimide from NCS). organic-chemistry.org |

| Conditions | Frequently requires high temperatures and excess reagents. mdpi.com | Often proceeds under mild conditions, including room temperature and visible light irradiation. nih.govacs.org |

| Safety | Higher risks associated with handling highly reactive and toxic substances. rsc.org | Improved safety profile due to less hazardous materials and milder reaction conditions. mdpi.comrsc.org |

Development of Novel Catalytic Systems for its Transformations

The transformation of this compound and related sulfonyl chlorides is a key area of research, with a focus on developing innovative catalytic systems to enhance reaction efficiency, selectivity, and scope. The sulfonyl chloride functional group is a versatile handle for creating sulfonamides, sulfonate esters, and sulfones, which are prevalent in pharmaceuticals and materials. nih.govtaylorandfrancis.com

Visible-light photoredox catalysis has emerged as a powerful tool. Transition-metal complexes based on ruthenium and iridium have been shown to be highly effective for synthesizing sulfonyl chlorides from aryldiazonium salts. acs.org However, due to the high cost and low abundance of these precious metals, research is shifting towards more sustainable alternatives. acs.org Heterogeneous, metal-free catalysts like potassium poly(heptazine imide) (K-PHI) are gaining prominence. K-PHI can mediate the synthesis of sulfonyl chlorides with high yields and can be recycled and reused over several rounds, making it a cost-effective and environmentally friendly option. acs.orgacs.org

Copper complexes are also being explored as effective photocatalysts for reactions involving sulfonyl chlorides and unsaturated compounds. magtech.com.cn These catalysts outperform many traditional systems by stabilizing radical intermediates, enabling transformations like chlorosulfonylation and arylation under milder conditions. magtech.com.cn In a different vein, researchers have developed a ruthenium-based catalytic system for the unprecedented oxidation of carbon-halogen bonds to carboxylic acids using water as the oxidant, a transformation that could inspire novel reactivity pathways for halogenated nitrobenzoic acids. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of arylsulfonyl chlorides, which is often highly exothermic and involves hazardous reagents, is an ideal candidate for the application of flow chemistry. mdpi.comrsc.org Continuous-flow reactors offer superior control over reaction parameters like temperature and mixing, significantly enhancing the safety and efficiency of these processes. rsc.orgmdpi.com By minimizing the volume of hazardous materials reacting at any given moment, flow chemistry circumvents the risk of thermal runaway associated with large-scale batch reactions. rsc.org

Flow chemistry has also been successfully applied to specific synthetic steps, such as the diazotization of methyl 2-aminobenzoate (B8764639) to produce methyl 2-(chlorosulfonyl)benzoate, a related compound. researchgate.net This continuous-flow process effectively suppresses side reactions, even at high acid concentrations, demonstrating the precision achievable with microreactors. researchgate.net The integration of flow chemistry is a critical step toward making the production of compounds like this compound safer, more scalable, and more efficient for industrial manufacturing. mdpi.comnih.govewadirect.com

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | High risk of thermal runaway with exothermic reactions; large volumes of hazardous materials. mdpi.comrsc.org | Inherently safer due to small reaction volumes; superior heat transfer prevents thermal runaway. rsc.orgmdpi.com |

| Process Control | Difficult to precisely control temperature and mixing, leading to impurities and reduced yields. mdpi.com | Exquisite control over temperature, pressure, and residence time, leading to higher consistency and purity. mdpi.comrsc.org |

| Scalability | Scale-up is often problematic and non-linear, requiring significant redevelopment. nih.gov | Scalability is achieved by "scaling out" (running multiple reactors in parallel) or longer run times, which is more predictable. researchgate.net |

| Throughput | Limited by safety constraints and the need for careful, portion-wise addition of reagents. mdpi.com | Enables high throughput and space-time yields, suitable for continuous manufacturing. mdpi.comrsc.org |

| Automation | Automation is complex and often limited to basic monitoring. | Easily integrated with automated control systems for real-time monitoring and optimization. mdpi.comresearchgate.net |

Discovery of Unprecedented Reactivity Patterns for the Chemical Compound

While the primary reactivity of this compound is centered on its sulfonyl chloride and carboxylic acid groups, research is beginning to uncover novel reaction pathways. The presence of both a strong electron-withdrawing sulfonyl chloride group and a nitro group on the aromatic ring creates unique electronic properties that can be exploited for new transformations.

One area of emerging interest is the use of sulfonyl chlorides as precursors for radical species in photocatalytic reactions. nih.gov Upon one-electron reduction, these compounds can generate aryl radicals, which are valuable intermediates for forming new carbon-carbon or carbon-heteroatom bonds. The specific substitution pattern of this compound could influence the stability and reactivity of such radical intermediates in unique ways.

Furthermore, the concept of chromoselective catalysis, demonstrated with K-PHI, opens up unprecedented possibilities. nih.gov In this system, the reaction pathway can be precisely controlled by tuning the wavelength of incident light, allowing the same starting materials to yield different products selectively. For a molecule like this compound, this could mean selectively targeting reactions at the sulfonyl chloride group, the nitro group, or the aromatic ring itself simply by changing the light source, a level of control not achievable with traditional chemical methods. nih.gov The development of catalytic systems capable of oxidizing C-Cl bonds to other functional groups could also unlock new synthetic routes starting from chlorinated precursors like 5-chloro-2-nitrobenzoic acid. acs.orgchemicalbook.com

Role in Advanced Materials Science (excluding properties)

This compound serves as a crucial building block in the synthesis of advanced materials, primarily due to its bifunctional nature. The carboxylic acid and sulfonyl chloride groups provide two distinct reactive sites for polymerization or for grafting onto surfaces.

In polymer science, this compound can be used as a monomer to introduce both acidic and sulfonamide functionalities into a polymer backbone. The sulfonation of polymers is a key method for creating ion-exchange membranes and other functional materials. mdpi.com For instance, the sulfonyl chloride can be reacted with amine groups on a polymer to form stable sulfonamide linkages, while the carboxylic acid group can be used for further modifications or to impart specific solubility characteristics.

The molecule is also a potential candidate for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The defined geometry and reactive endpoints of this compound allow it to act as a "linker" or "strut" that connects metal nodes or other organic units to form highly ordered, porous structures. The nitro group can also be chemically modified post-synthesis to introduce additional functionality within the pores of the material. Its structural analogs, such as 5-chloro-2-nitrobenzoic acid and 2-fluoro-5-nitrobenzoic acid, are also utilized as building blocks for creating complex heterocyclic structures and functional materials. chemicalbook.comossila.com

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 5-(Chlorosulfonyl)-2-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nitration and chlorosulfonation steps. For chlorosulfonation, controlled reaction of the benzoic acid precursor with chlorosulfonic acid (ClSO₃H) at 0–5°C minimizes side reactions. Temperature control is critical, as excessive heat (>20°C) can lead to sulfone byproducts. Post-reaction quenching in ice water improves purity. Yields range from 60–75% under optimized conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Strong S=O stretches (~1370 cm⁻¹ and 1170 cm⁻¹) confirm the chlorosulfonyl group.

- ¹H/¹³C NMR : Aromatic protons near δ 8.2–8.5 ppm (nitro group deshielding) and sulfonyl carbon at δ ~110 ppm.

- Mass Spectrometry : Molecular ion [M-H]⁻ at m/z 294.5 (calculated for C₇H₄ClNO₆S). Cross-validate with elemental analysis for Cl and S content .

Q. What are the recommended storage conditions to maintain stability?